molecular formula C16H16ClNO3 B14129331 2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide

Cat. No.: B14129331
M. Wt: 305.75 g/mol
InChI Key: QBYLAWPLULPCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide is an organic compound with a complex structure that includes a benzyloxy group, a chloro-substituted phenyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methoxyaniline with benzyl bromide in the presence of a base to form the benzyloxy intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-2-phenylmethoxyacetamide

InChI

InChI=1S/C16H16ClNO3/c1-20-13-7-8-14(17)15(9-13)18-16(19)11-21-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

QBYLAWPLULPCIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)COCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.